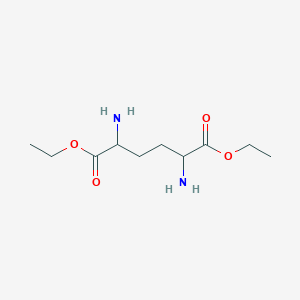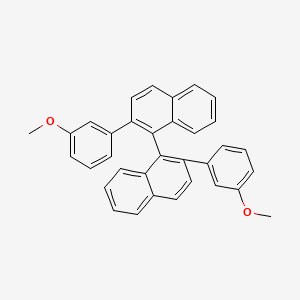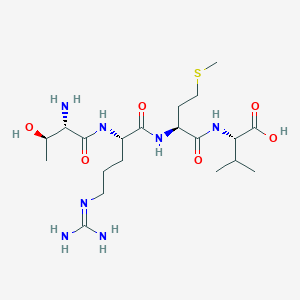![molecular formula C15H25NO3Si B12531000 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine CAS No. 865654-20-2](/img/structure/B12531000.png)
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine is an organosilicon compound that features a piperidine ring attached to an ethyl chain, which is further connected to a dimethoxyphenylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine typically involves the reaction of piperidine with an appropriate silylating agent. One common method is the reaction of piperidine with 2-(dimethoxy(phenyl)silyl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethoxyphenylsilyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyldimethylsiloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilanyloxy)-ethanol
Uniqueness
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine is unique due to the presence of both a piperidine ring and a dimethoxyphenylsilyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
865654-20-2 |
|---|---|
Fórmula molecular |
C15H25NO3Si |
Peso molecular |
295.45 g/mol |
Nombre IUPAC |
dimethoxy-phenyl-(2-piperidin-1-ylethoxy)silane |
InChI |
InChI=1S/C15H25NO3Si/c1-17-20(18-2,15-9-5-3-6-10-15)19-14-13-16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 |
Clave InChI |
CMECCVQUYULIPD-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C1=CC=CC=C1)(OC)OCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)

![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)
boranyl](/img/structure/B12530955.png)
![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)


![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)

